molecular formula C15H25ClN4O3 B2760501 N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride CAS No. 1331239-34-9

N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride

Cat. No. B2760501
CAS RN: 1331239-34-9
M. Wt: 344.84
InChI Key: QTLSCDDUQSUOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C15H25ClN4O3 and its molecular weight is 344.84. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-bonding Patterns and Crystal Structure

Research on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to the compound , has contributed to understanding hydrogen-bonding patterns in crystal structures. These patterns are crucial for designing materials and pharmaceuticals with desired properties (López et al., 2010).

Coordination Complexes and Antioxidant Activity

Studies involving pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been evaluated for their antioxidant activity, indicating potential applications in developing antioxidant agents (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, utilizing compounds such as N-(2-hydroxyphenyl)acetamide, is vital in synthesizing antimalarial drugs. This process highlights the role of similar chemical structures in pharmaceutical manufacturing (Magadum & Yadav, 2018).

p38alpha MAP Kinase Inhibition for Autoimmune Diseases

Research on derivatives like 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) has explored their potential as inhibitors of p38alpha MAP kinase. This enzyme is a target for treating autoimmune diseases, suggesting a therapeutic application for similar compounds (Regan et al., 2003).

Anti-Inflammatory and Antinociceptive Properties

N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have shown significant anti-inflammatory and antinociceptive properties in vivo. These findings indicate potential applications in developing new anti-inflammatory and pain-relief medications (Lacerda et al., 2012).

properties

IUPAC Name

N-tert-butyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3.ClH/c1-11-9-12(14(21)18-5-7-22-8-6-18)17-19(11)10-13(20)16-15(2,3)4;/h9H,5-8,10H2,1-4H3,(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLSCDDUQSUOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC(C)(C)C)C(=O)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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